Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate is a thiazole-derived compound characterized by a 4-butoxybenzamido substituent at the 2-position and a methyl group at the 4-position of the thiazole ring, with an ethyl ester at the 5-position.
Properties
IUPAC Name |
ethyl 2-[(4-butoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-6-11-24-14-9-7-13(8-10-14)16(21)20-18-19-12(3)15(25-18)17(22)23-5-2/h7-10H,4-6,11H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWGMFZINOMXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the butoxybenzamido group and the ethyl ester. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the thiazole ring or the butoxybenzamido group.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Research indicates that compounds similar to Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate exhibit antibacterial activity. This compound has been studied for its potential use as an antibacterial agent, particularly against resistant strains of bacteria. The thiazole ring structure is known to contribute to the bioactivity of such compounds, making them suitable candidates for further development as therapeutic agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, providing a basis for its application in treating inflammatory diseases. Studies have shown that thiazole derivatives can modulate inflammatory responses, suggesting potential therapeutic uses in conditions like arthritis and other inflammatory disorders .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps, starting from simpler precursors. The process typically includes:
- Formation of the Thiazole Ring : The initial step involves cyclization reactions that form the thiazole structure.
- Substitution Reactions : Subsequent reactions introduce the butoxy and benzamide groups, which are crucial for enhancing the compound's biological activity.
- Purification : The final product is purified to achieve high purity levels necessary for biological testing.
The synthesis methods focus on improving yield and purity while minimizing hazardous reagents .
Case Study 1: Antibacterial Activity Evaluation
In a study assessing the antibacterial efficacy of thiazole derivatives, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
Another research project explored the anti-inflammatory effects of this compound in vitro. It was found to inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a mechanism through which it could exert therapeutic effects in inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole core is a common feature among analogues, but substituent diversity drives differences in properties and applications:
Functional Group Impact on Reactivity and Bioactivity
- Butoxy vs. Hydroxyl Groups : The target’s butoxy group increases lipophilicity compared to the hydroxyl group in ’s compound, which may reduce solubility but enhance membrane permeability .
- Benzamido vs.
- Chlorophenyl vs. Fluorophenyl Groups : Electron-withdrawing groups like Cl () and F () improve thermal stability and influence π-π stacking in crystal structures .
Biological Activity
Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
This compound belongs to the thiazole family, characterized by a thiazole ring substituted at specific positions. The compound can be synthesized through various methods involving thiazole derivatives and appropriate amide coupling reactions.
The general synthetic route involves:
- Formation of the Thiazole Ring : Utilizing ethyl 2-amino-4-methylthiazole-5-carboxylate as a starting material.
- Amide Bond Formation : Reacting the thiazole derivative with 4-butoxybenzoic acid or its derivatives under coupling conditions (e.g., using coupling agents like EDC or DCC) to form the desired amide linkage.
This synthetic pathway allows for the introduction of various substituents on the thiazole ring, which can significantly influence biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound. Research has shown that certain thiazole compounds exhibit significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
A comparative analysis of various thiazole derivatives indicated that those bearing specific functional groups, such as butoxy or benzamido moieties, displayed enhanced bactericidal activity. For instance, compounds with longer alkyl chains or aromatic substitutions often showed improved interactions with bacterial membranes, leading to increased permeability and cell lysis .
Anticancer Activity
In addition to antimicrobial effects, thiazole derivatives have been investigated for their anticancer properties. Preliminary in vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against a range of cancer cell lines. Notably, compounds similar to this compound were tested against various tumor cell lines and showed promising results in inhibiting cell proliferation .
A significant finding was that some thiazole derivatives were effective against multiple cancer types, suggesting a broad-spectrum anticancer activity. The mechanisms of action are thought to involve apoptosis induction and disruption of cancer cell metabolism .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical and laboratory settings:
- Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of several thiazole derivatives against Staphylococcus aureus. The results indicated that compounds with butoxy substitutions had a minimum inhibitory concentration (MIC) comparable to conventional antibiotics such as ampicillin .
- Anticancer Screening : In another study, a series of thiazole derivatives were screened against 60 different cancer cell lines by the National Cancer Institute (NCI). Compounds similar to this compound showed activity against over 50% of the tested lines, indicating potential for further development as anticancer agents .
Q & A
Basic: What are the optimal synthetic conditions for minimizing side reactions during the preparation of Ethyl 2-(4-butoxybenzamido)-4-methylthiazole-5-carboxylate?
Answer:
The synthesis requires stringent control of reaction parameters. Key steps include:
- Inert atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates, particularly during amide bond formation .
- Temperature control : Maintain temperatures between 0–5°C during coupling reactions to suppress hydrolysis of the ethyl ester group .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/chloroform mixtures) ensures >95% purity .
- Reagent selection : Carbodiimide-based coupling agents (e.g., EDCI) with catalytic DMAP improve yield in amidation steps .
Basic: Which analytical techniques are most reliable for structural confirmation of this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : and NMR confirm the presence of the 4-butoxybenzamido group (δ 7.8–8.1 ppm for aromatic protons) and methylthiazole protons (δ 2.5–2.7 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 405.15) .
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., thiazole ring planarity with deviations <0.005 Å) .
Advanced: How does the 4-butoxybenzamido group influence reactivity compared to halogenated or alkylated analogs?
Answer:
The 4-butoxy group:
- Enhances electron density : The alkoxy group donates electrons via resonance, increasing nucleophilicity at the amide nitrogen, which impacts Suzuki coupling or alkylation reactions .
- Steric effects : The butoxy chain may hinder access to the thiazole ring’s 5-carboxylate in enzyme-binding studies, reducing bioactivity compared to smaller substituents (e.g., fluoro or chloro) .
- Solubility : Improves lipophilicity (logP ~3.2), favoring membrane permeability but limiting aqueous solubility, necessitating DMSO or ethanol as solvents in biological assays .
Advanced: What methodologies are recommended for evaluating antimicrobial activity of this thiazole derivative?
Answer:
- In vitro assays : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. MIC values correlate with substituent electronegativity .
- QSAR modeling : Apply CoMFA/CoMSIA to predict activity based on steric, electrostatic, and hydrophobic descriptors. Substituents at the 4-position of the thiazole ring are critical for potency .
- Enzyme inhibition : Screen against bacterial enoyl-ACP reductase (FabI) using fluorescence-based assays. Thiazole derivatives disrupt NADH binding (IC ~5–20 µM) .
Advanced: How can researchers resolve discrepancies in reported synthetic yields (e.g., 60% vs. 81%)?
Answer:
Variations arise from:
- Catalyst loading : Higher EDCI/DMAP ratios (1.5 eq vs. 1.2 eq) improve amidation efficiency but risk side-product formation .
- Workup protocols : Cold aqueous quenching (0–5°C) minimizes ester hydrolysis, while room-temperature extraction reduces yield by 10–15% .
- Crystallization solvents : Ethanol/chloroform (1:1) yields larger, purer crystals compared to methanol .
Recommendation : Replicate conditions from high-yield studies (e.g., inert atmosphere, −20°C storage of intermediates) and characterize side products via LC-MS .
Basic: What are the key structural features revealed by X-ray crystallography?
Answer:
Single-crystal studies (P2/c space group) show:
- Planarity : The thiazole and pyrazole rings are coplanar (dihedral angle <5°), facilitating π-π stacking in crystal lattices .
- Hydrogen bonding : C–H···O interactions (2.8–3.0 Å) form 1D chains along the a-axis, stabilizing the lattice .
- Bond lengths : The C–S bond in the thiazole ring measures 1.68 Å, consistent with aromatic delocalization .
Advanced: What strategies can improve this compound’s bioavailability?
Answer:
- Prodrug modification : Replace the ethyl ester with a methyl or PEGylated ester to enhance aqueous solubility .
- Co-crystallization : Use succinic acid or cyclodextrins to improve dissolution rates without altering bioactivity .
- Nanoparticle encapsulation : PLGA-based carriers (150–200 nm size) increase cellular uptake in in vitro models .
Advanced: How do substitutions at the thiazole ring’s 2- and 4-positions affect biological activity?
Answer:
- 2-Position : Bulky groups (e.g., 4-butoxybenzamido) reduce antifungal activity (MIC >50 µg/mL) but enhance anticancer potency (IC ~10 µM against HepG2) due to hydrophobic interactions with kinase pockets .
- 4-Position : Methyl groups improve metabolic stability (t >2 h in liver microsomes) compared to bromo or phenyl analogs .
- Comparative data : Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate shows 3-fold higher antibacterial activity than the butoxy analog, highlighting substituent electronegativity’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
